REACTION_CXSMILES
|
C([N:11]1[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][OH:19])[C:13](=[O:20])[CH2:12]1)(OCC1C=CC=CC=1)=O>C(O)C.[Pd]>[OH:19][CH2:18][CH2:17][N:14]1[CH2:15][CH2:16][NH:11][CH2:12][C:13]1=[O:20]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
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Smiles
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C(=O)(OCC1=CC=CC=C1)N1CC(N(CC1)CCO)=O
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Name
|
|
Quantity
|
75 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Catalyst was removed by filtration through diatomaceous earth
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Type
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CONCENTRATION
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Details
|
the filtrate concentrated under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
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Smiles
|
OCCN1C(CNCC1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |